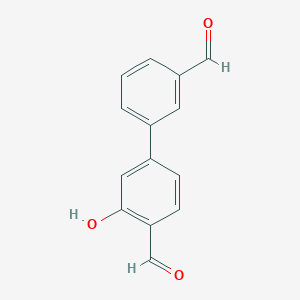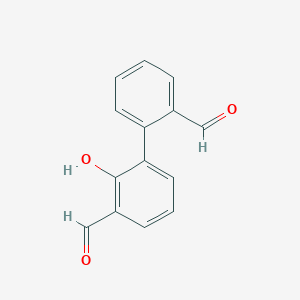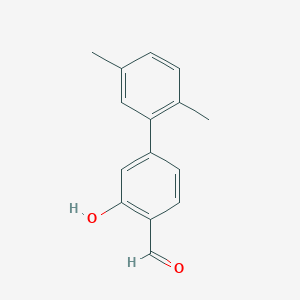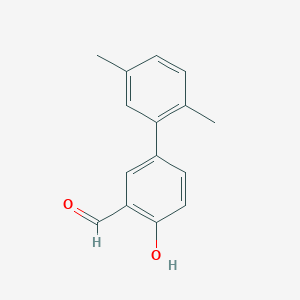
5-(3-Formylphenyl)-2-formylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, where a phenol derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective introduction of formyl groups at the desired positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-(3-Carboxyphenyl)-2-carboxyphenol.
Reduction: 5-(3-Hydroxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(3-Formylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its formyl groups can be further functionalized to create a variety of derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving formyl groups. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(3-Formylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
5-Formyl-2-hydroxybenzaldehyde: Similar structure but with only one formyl group.
3,5-Diformylphenol: Similar structure but with formyl groups at different positions.
Uniqueness: 5-(3-Formylphenyl)-2-formylphenol is unique due to the specific positioning of its formyl groups, which imparts distinct chemical reactivity and biological activity. This compound’s dual formyl groups allow for diverse functionalization and applications, making it a valuable molecule in various research and industrial contexts.
Propiedades
IUPAC Name |
4-(3-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFBZOAACYGHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685050 |
Source


|
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-07-2 |
Source


|
| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B6377564.png)








![4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6377617.png)


